molecular formula C17H15N3O3S B11049472 3-(4,6-Dimethylpyrimidin-2-yl)sulfanyl-1-(2-methoxyphenyl)pyrrole-2,5-dione CAS No. 726200-82-4

3-(4,6-Dimethylpyrimidin-2-yl)sulfanyl-1-(2-methoxyphenyl)pyrrole-2,5-dione

Cat. No.: B11049472
CAS No.: 726200-82-4
M. Wt: 341.4 g/mol
InChI Key: OWXOSDICPADCGR-UHFFFAOYSA-N
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Description

3-(4,6-Dimethylpyrimidin-2-yl)sulfanyl-1-(2-methoxyphenyl)pyrrole-2,5-dione is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features a pyrrole-2,5-dione core, which is a common motif in many biologically active molecules, and is further functionalized with a dimethylpyrimidinyl sulfanyl group and a methoxyphenyl group.

Preparation Methods

The synthesis of 3-(4,6-Dimethylpyrimidin-2-yl)sulfanyl-1-(2-methoxyphenyl)pyrrole-2,5-dione typically involves multi-step organic reactions. One common synthetic route includes the reaction of N3-substituted amidrazones with 2,3-dimethylmaleic anhydride . The reaction conditions often require the use of solvents like trifluoroethanol and catalysts such as trifluoroacetic acid under microwave conditions . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

3-(4,6-Dimethylpyrimidin-2-yl)sulfanyl-1-(2-methoxyphenyl)pyrrole-2,5-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the pyrrole-2,5-dione core to pyrrolidine derivatives.

    Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

3-(4,6-Dimethylpyrimidin-2-yl)sulfanyl-1-(2-methoxyphenyl)pyrrole-2,5-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(4,6-Dimethylpyrimidin-2-yl)sulfanyl-1-(2-methoxyphenyl)pyrrole-2,5-dione involves its interaction with specific molecular targets and pathways. The compound’s sulfanyl and methoxyphenyl groups can interact with various enzymes and receptors, modulating their activity. These interactions can lead to the inhibition of pro-inflammatory cytokines like IL-6 and TNF-α, contributing to its anti-inflammatory effects . The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

3-(4,6-Dimethylpyrimidin-2-yl)sulfanyl-1-(2-methoxyphenyl)pyrrole-2,5-dione can be compared with other similar compounds, such as:

Properties

CAS No.

726200-82-4

Molecular Formula

C17H15N3O3S

Molecular Weight

341.4 g/mol

IUPAC Name

3-(4,6-dimethylpyrimidin-2-yl)sulfanyl-1-(2-methoxyphenyl)pyrrole-2,5-dione

InChI

InChI=1S/C17H15N3O3S/c1-10-8-11(2)19-17(18-10)24-14-9-15(21)20(16(14)22)12-6-4-5-7-13(12)23-3/h4-9H,1-3H3

InChI Key

OWXOSDICPADCGR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)SC2=CC(=O)N(C2=O)C3=CC=CC=C3OC)C

solubility

9.1 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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